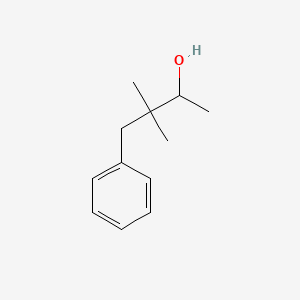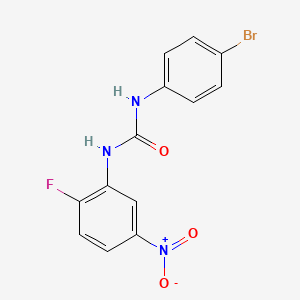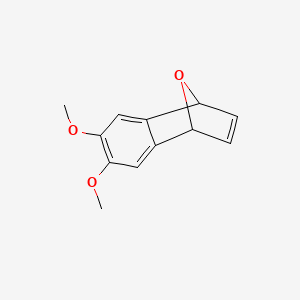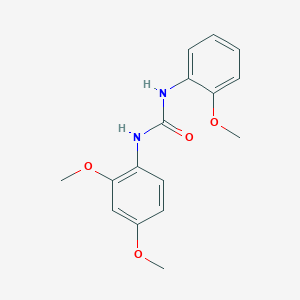
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-(3-fluorophenyl)-2-propenoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and piperidine.
Formation of the Propenoyl Group: The 3-fluorobenzaldehyde undergoes a condensation reaction with acrolein in the presence of a base to form 3-(3-fluorophenyl)-2-propenal.
Coupling with Piperidine: The 3-(3-fluorophenyl)-2-propenal is then reacted with piperidine under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenoyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 3-(3-fluorophenyl)-2-propenoic acid.
Reduction: Formation of 1-(3-(3-fluorophenyl)-2-propenol)piperidine.
Substitution: Formation of 1-(3-(3-methoxyphenyl)-2-propenoyl)piperidine.
Aplicaciones Científicas De Investigación
1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to therapeutic effects. The propenoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparación Con Compuestos Similares
- 1-(3-(3-Chlorophenyl)-2-propenoyl)piperidine
- 1-(3-(3-Bromophenyl)-2-propenoyl)piperidine
- 1-(3-(3-Methoxyphenyl)-2-propenoyl)piperidine
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in 1-(3-(3-Fluorophenyl)-2-propenoyl)piperidine makes it more lipophilic and potentially more bioavailable compared to its chlorine or bromine analogs.
- Methoxy Group: The methoxy analog may have different electronic properties, affecting its reactivity and interaction with biological targets.
This compound stands out due to the unique properties imparted by the fluorine atom, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
116591-99-2 |
|---|---|
Fórmula molecular |
C14H16FNO |
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
(E)-3-(3-fluorophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H16FNO/c15-13-6-4-5-12(11-13)7-8-14(17)16-9-2-1-3-10-16/h4-8,11H,1-3,9-10H2/b8-7+ |
Clave InChI |
BTNSKNZABHFHQZ-BQYQJAHWSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)F |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)











![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
